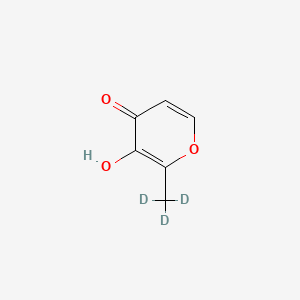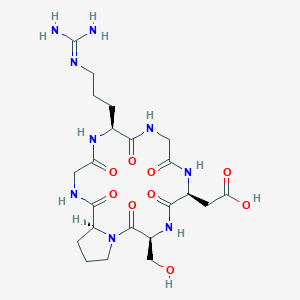
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a synthetic cyclic peptide that contains the amino acid sequence Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline. This compound is known for its role as an integrin ligand, specifically targeting the α5β1 integrin. It is widely used in scientific research due to its ability to inhibit cell adhesion and tumor metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis process includes the following steps:
Resin Loading: The first amino acid (Proline) is attached to a solid resin.
Coupling: Each subsequent amino acid (Serine, Aspartic acid, Glycine, Arginine, and Glycine) is added sequentially using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies such as microwave-assisted synthesis can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It can also participate in various biochemical interactions, such as binding to integrins.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIPEA
Cyclization Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
Cleavage Reagents: TFA (Trifluoroacetic acid)
Major Products
The major product of the synthesis is the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro). Side products may include linear peptides and truncated sequences, which are typically removed during purification .
Applications De Recherche Scientifique
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for inhibiting tumor metastasis and promoting wound healing.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mécanisme D'action
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its effects by binding to integrins, specifically the α5β1 integrin. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby preventing cell adhesion and migration. The peptide’s mechanism of action involves the competitive inhibition of integrin-ligand interactions, which can disrupt various cellular processes such as tumor metastasis and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): A similar cyclic peptide with a Glutamic acid residue instead of Aspartic acid.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: A linear peptide with an additional Lysine residue.
Uniqueness
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is unique due to its specific sequence and cyclic structure, which confer high affinity and selectivity for the α5β1 integrin. This makes it a valuable tool for studying integrin-mediated processes and developing integrin-targeted therapies .
Propriétés
Formule moléculaire |
C22H35N9O9 |
|---|---|
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid |
InChI |
InChI=1S/C22H35N9O9/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
SZWJVFDWSJILGP-XUXIUFHCSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
SMILES canonique |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


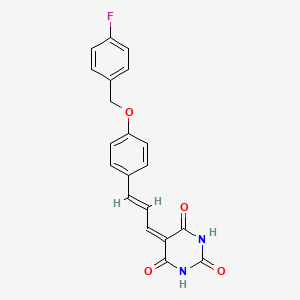

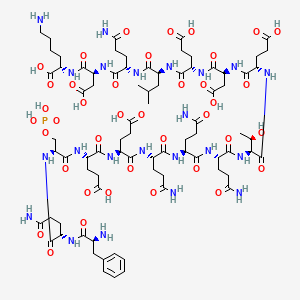

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

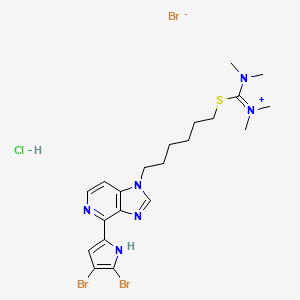
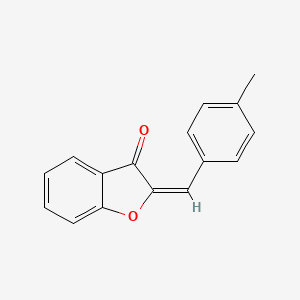

![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
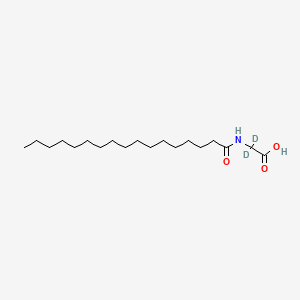

![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
